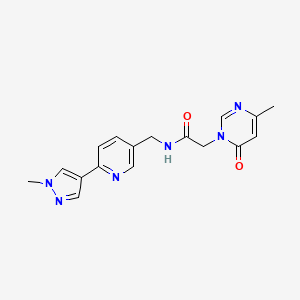

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound features several key structural components:

- Pyrazole Ring : A five-membered ring that contributes to biological activity.

- Pyridine Ring : Known for its role in various biological interactions.

- Pyrimidine Derivative : Enhances the compound's pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Preparation of the pyrazole and pyridine intermediates.

- Coupling reactions to form the desired acetamide structure.

- Purification processes such as chromatography to obtain high purity yields.

Antiproliferative Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related pyrazole derivative showed IC50 values between 0.076 and 0.12 μM against human cancer cell lines such as SGC-7901 and A549 . This suggests that this compound may possess comparable activity.

The mechanism by which this compound exerts its biological effects likely involves:

- Inhibition of Tubulin Polymerization : Similar to combretastatin A4 (CA4), which disrupts microtubule dynamics, leading to apoptosis in cancer cells .

- Targeting Specific Enzymes or Receptors : The presence of the pyridine and pyrazole moieties suggests potential interactions with various biological targets, influencing signaling pathways critical for cell proliferation.

Study 1: Anticancer Properties

A comparative study evaluated several pyrazole derivatives for their anticancer properties. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating a strong potential for further development .

Study 2: Structural Activity Relationship (SAR)

Research on SAR indicated that modifications on the pyrazole ring influenced biological activity. Compounds with specific substituents at the N-position showed enhanced antiproliferative effects, suggesting that structural optimization could lead to more effective derivatives .

Data Table: Summary of Biological Activities

| Compound Name | IC50 (μM) | Target Cell Lines | Mechanism |

|---|---|---|---|

| N-(pyrazole derivative) | 0.076 - 0.12 | SGC-7901, A549 | Tubulin polymerization inhibition |

| CA4 | 0.016 - 0.035 | Multiple cancer lines | Microtubule disruption |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step pathways, including:

Formation of the pyrazole-pyridine core : Cyclization reactions using precursors like 1-methyl-1H-pyrazole derivatives and pyridine intermediates under reflux conditions (e.g., acetonitrile, 80°C) .

Acetamide linkage introduction : Coupling the pyridine-methyl intermediate with a pyrimidinone-acetic acid derivative via amide bond formation, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Optimization : Vary solvents (DMF vs. THF), catalysts (e.g., Pd for cross-coupling), and reaction times. Use design of experiments (DoE) to minimize trials while maximizing yield and purity .

Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?

- Methodological Answer :

- 1H NMR : Look for peaks corresponding to the pyrazole methyl group (δ ~3.95 ppm), pyridyl protons (δ ~8.56 ppm), and pyrimidinone carbonyl (δ ~6.7 ppm) .

- LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 364.2) and purity (>95% by HPLC) .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and pyrimidinone C=O (~1680 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- In vitro assays :

Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.

Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Target binding : Perform surface plasmon resonance (SPR) to measure affinity for receptors like EGFR or VEGFR .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on pyrazole or pyrimidinone) impact biological activity?

- Methodological Answer :

- Comparative analysis : Synthesize analogs with substituent changes (e.g., methyl → trifluoromethyl on pyrazole) and compare bioactivity.

- Structure-Activity Relationship (SAR) : Use computational docking (e.g., AutoDock Vina) to predict binding modes and validate with SPR or enzymatic assays .

- Example : Pyrimidinone derivatives with electron-withdrawing groups show enhanced kinase inhibition .

Q. How can computational methods like quantum chemical calculations optimize synthesis pathways?

- Methodological Answer :

- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways .

- Solvent/catalyst screening : Predict solvent effects (e.g., COSMO-RS) and catalyst efficiency (e.g., Pd vs. Ni) to reduce trial-and-error experimentation .

Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data?

- Methodological Answer :

- Pharmacokinetic studies : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding .

- Formulation adjustments : Use nanoencapsulation or prodrug strategies to enhance in vivo efficacy if poor solubility is observed .

Q. How can interaction studies with biological macromolecules (e.g., DNA, proteins) be designed?

- Methodological Answer :

- Biophysical techniques :

Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.

Circular dichroism (CD) : Monitor conformational changes in proteins/DNA upon compound binding .

- Cellular imaging : Use fluorescently tagged analogs to track subcellular localization .

Propriétés

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-12-5-17(25)23(11-20-12)10-16(24)19-7-13-3-4-15(18-6-13)14-8-21-22(2)9-14/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWQALJETIZCNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.